Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

Description

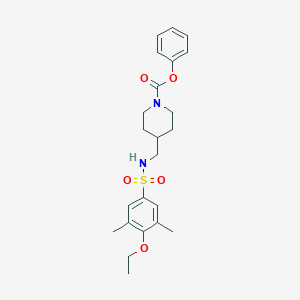

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine-1-carboxylate core substituted with a phenyl group and a sulfonamido-linked 4-ethoxy-3,5-dimethylphenyl moiety.

Properties

IUPAC Name |

phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKLCHWWAYVOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Information

- Molecular Formula : C22H30N6O5S

- Molecular Weight : 490.58 g/mol

- CAS Number : 1094598-75-0

Structural Representation

The compound features a piperidine ring, a carboxylate group, and a sulfonamide moiety, which are critical for its biological interactions.

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exhibits several biological activities primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play roles in various physiological processes including acid-base balance and fluid secretion.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential antimicrobial properties.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Several studies have been conducted to assess the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Carbonic anhydrase inhibition | |

| Antimicrobial | Bactericidal activity | |

| Anti-inflammatory | Cytokine modulation |

Study on Antimicrobial Activity

In a recent in vitro study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antibacterial agent.

Study on Inflammatory Response

Another study focused on the anti-inflammatory properties of the compound. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to the control group, suggesting its efficacy in reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues Targeting NMDA Receptors

Ifenprodil and SL 82.0715 () are piperidine derivatives with NMDA receptor antagonist activity. Both share a piperidine core but differ in substituents:

- Ifenprodil : Contains a benzyl alcohol and chlorophenyl group.

- SL 82.0715 : Features fluorophenyl and chlorophenyl substituents.

| Compound | NMDA Receptor IC50 (Cyclic GMP Assay) | In Vivo ID50 (Striatal DA Release) | Mechanism of Action |

|---|---|---|---|

| Ifenprodil | 0.4 µM | 0.9 mg/kg | Noncompetitive NMDA antagonist |

| SL 82.0715 | 10 µM | 0.3 mg/kg | Noncompetitive NMDA antagonist |

| Target Compound | Not reported | Not reported | Likely NMDA antagonism (inferred) |

However, its NMDA affinity remains unverified experimentally .

Piperidine-1-carboxylate Derivatives as Enzyme Inhibitors

Compounds 1–4 () are autotaxin inhibitors with piperidine-1-carboxylate scaffolds and sulfamoylamino-linked aryl groups:

- Compound 1: (3,5-dichlorophenyl)methyl 4-{[4-(sulfamoylamino)phenyl]carbamoyl}piperidine-1-carboxylate.

- Compound 2 : Dichlorophenylmethyl group with benzamido substitution.

| Compound | IC50 (bis-pNPP Assay) | Plasma Assay Activity | Key Structural Features |

|---|---|---|---|

| 1 | 0.12 µM | 85% inhibition | Dichlorophenyl, sulfamoylamino, carbamoyl |

| 2 | 0.08 µM | 92% inhibition | Dichlorophenyl, benzamido |

| Target | Not reported | Not reported | Ethoxy-dimethylphenyl, sulfonamido |

However, its sulfonamido group (vs. sulfamoylamino in Compounds 1–2) could alter hydrogen-bonding interactions with autotaxin .

Complex Derivatives with Heterocyclic Moieties

describes Compound 56C , a piperidine-1-carboxylate derivative with a trifluoromethoxy-phenyl-triazole substituent. This compound’s synthesis (via hydrazinylidene intermediates) highlights the versatility of the piperidine scaffold for attaching diverse pharmacophores. The trifluoromethoxy group in Compound 56C may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s dimethyl groups could provide steric hindrance, affecting selectivity .

Key Findings and Implications

- NMDA Antagonism: Structural parallels with ifenprodil suggest the target compound may act as a noncompetitive NMDA antagonist, but its potency remains untested .

- Pharmacokinetics : Ethoxy and dimethyl substituents likely improve metabolic stability over hydroxylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.